![molecular formula C17H18O4 B3087245 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid CAS No. 1171923-46-8](/img/structure/B3087245.png)
2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid
Overview
Description
2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid (MBMBA) is a synthetic organic compound that has been used in scientific research since the early 2000s. It is a member of the class of compounds known as benzoic acids, which are characterized by their aromatic ring structure and carboxylic acid functional group. MBMBA has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medical research.
Scientific Research Applications
Hypoglycemic Activity
The structural activity relationships of hypoglycemic benzoic acid derivatives were studied, revealing that modifications in the structure, like replacing 2-methoxy groups, significantly influence their activity. Notably, specific derivatives showed high activity in lowering blood glucose levels, making them potential therapeutic agents for type 2 diabetes (Grell et al., 1998).
Antimicrobial and Molluscicidal Properties
Research on Piper aduncum leaves identified new prenylated benzoic acid derivatives, some of which demonstrated significant antimicrobial activities and molluscicidal properties. These findings suggest potential applications in pest control and as antimicrobial agents (Orjala et al., 1993).
Chemical Synthesis and Catalysis
Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts revealed insights into the chemical processes involved in these reductions, important for various industrial chemical syntheses (King & Strojny, 1982).
Food Additives and Antibiotics
The synthesis of specific benzoic acid derivatives, such as dichloroisoeverninic acid, which is used as a food additive and in orthosomycin antibiotics, highlights the role of these compounds in both food and pharmaceutical industries (Dornhagen & Scharf, 1985).
Luminescent Properties in Coordination Compounds
Research on lanthanide coordination compounds using benzoic acid derivatives showed that the introduction of electron-releasing or withdrawing groups can significantly affect the photoluminescence properties. This has implications for developing materials with specific optical properties (Sivakumar et al., 2010).
Computational Chemistry Studies
Semi-empirical methods have been used to study the stability and reactivity of cyclopolic acid compounds and their derivatives, providing valuable information for the development of new chemical entities and understanding their behavior (Arsyad et al., 2021).
properties
IUPAC Name |
2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12-6-3-4-7-13(12)10-21-11-14-8-5-9-15(20-2)16(14)17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLRXMYUOOAKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197574 | |
Record name | 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid | |
CAS RN |
1171923-46-8 | |
Record name | 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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